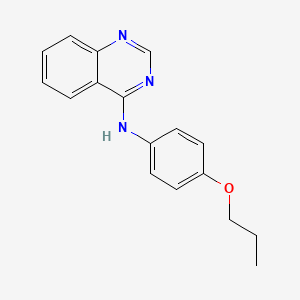

N-(4-propoxyphenyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

N-(4-propoxyphenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-2-11-21-14-9-7-13(8-10-14)20-17-15-5-3-4-6-16(15)18-12-19-17/h3-10,12H,2,11H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHQWLOVEZVTJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-propoxyphenyl)quinazolin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroquinazoline with 4-propoxyaniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-propoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives with diverse biological activities.

Biology: It has been investigated for its potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical research.

Mechanism of Action

The mechanism of action of N-(4-propoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival . Additionally, the compound may interact with other molecular targets, such as DNA and proteins, to exert its biological effects.

Comparison with Similar Compounds

Structural and Electronic Modifications

The biological and physicochemical properties of quinazoline derivatives are dictated by substituents on the phenyl ring and quinazoline core. Below is a comparative analysis of N-(4-propoxyphenyl)quinazolin-4-amine and key analogs:

| Compound Name | Substituents on Quinazoline/Phenyl Rings | Molecular Formula | Key Properties/Biological Activities |

|---|---|---|---|

| This compound | 4-propoxyphenyl (C₆H₅-O-(CH₂)₂CH₃) | C₁₇H₁₇N₃O | Hypothesized enhanced lipophilicity; potential anticancer activity (inferred from alkoxy analogs) |

| N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | 3-Cl, 4-F phenyl; 6-NO₂ quinazoline | C₁₄H₇ClFN₄O₂ | Antimicrobial activity; nitro group enhances electron-withdrawing effects |

| N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine | 4-Cl, 3-CF₃ phenyl; 6-NO₂ quinazoline | C₁₅H₈ClF₃N₄O₂ | Anticancer potential; trifluoromethyl improves metabolic stability |

| N-(2-methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine | 2-methoxyethyl; 4-NO₂ phenyl | C₁₇H₁₆N₄O₃ | Moderate solubility; enzyme inhibition due to nitro group |

| 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine | 6-OCH₃ quinazoline; 4-OCH₃ phenyl | C₁₆H₁₅N₃O₂ | Dual methoxy groups enhance solubility; antitumor activity |

Key Observations :

- Lipophilicity : The 4-propoxyphenyl group in the target compound likely increases lipophilicity compared to methoxy (C₁₆H₁₅N₃O₂ ) or chloro/fluoro substituents (C₁₄H₇ClFN₄O₂ ). This may improve membrane permeability but reduce aqueous solubility .

- Electronic Effects : Propoxy is electron-donating, contrasting with electron-withdrawing groups like nitro (C₁₄H₇ClFN₄O₂ ) or trifluoromethyl (C₁₅H₈ClF₃N₄O₂ ). Such differences influence binding affinities to biological targets (e.g., enzymes or receptors).

- Bioactivity : Nitro-substituted analogs (e.g., ) exhibit antimicrobial/anticancer activity, while alkoxy derivatives (e.g., ) show enzyme modulation. The target compound’s propoxy group may favor interactions with hydrophobic enzyme pockets.

Physicochemical Properties

| Property | This compound | N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | N-(2-methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine |

|---|---|---|---|

| Molecular Weight | 279.34 g/mol | 353.14 g/mol | 324.34 g/mol |

| LogP (Predicted) | ~3.5 | ~2.8 | ~2.2 |

| Solubility (Water) | Low | Moderate | Moderate |

| Hydrogen Bond Donors | 1 | 1 | 1 |

Notes:

- The target compound’s higher LogP reflects the propoxy group’s contribution to lipophilicity, which may necessitate formulation adjustments for drug delivery .

- Nitro-substituted analogs exhibit better solubility due to polar nitro groups .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-propoxyphenyl)quinazolin-4-amine, and what critical reaction parameters influence yield and purity?

The synthesis of quinazolin-4-amine derivatives typically involves cyclization of anthranilic acid derivatives with formamide or urea, followed by nucleophilic aromatic substitution with substituted anilines. Key steps include:

- Cyclization : Use of formamide under reflux to form the quinazoline core (e.g., 4-chloroquinazoline intermediates) .

- Substitution : Reaction with 4-propoxyaniline in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at 80–100°C .

Critical parameters include solvent polarity, reaction temperature, and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Confirm the quinazoline core (e.g., aromatic protons at δ 8.5–9.0 ppm) and propoxyphenyl group (methine protons at δ 4.0–4.5 ppm for OCH₂ and δ 1.0–1.5 ppm for CH₃) .

- IR Spectroscopy : Detect NH stretching (~3400 cm⁻¹) and C=N/C-O vibrations (~1600–1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 336.18 for C₁₇H₁₈N₃O) .

Q. How can researchers design initial biological screening assays to evaluate the anticancer potential of this compound derivatives?

- Cytotoxicity Assays : Use the sulforhodamine B (SRB) assay on cancer cell lines (e.g., MGC-803, A549) to measure IC₅₀ values .

- Kinase Inhibition : Screen against tyrosine kinases (e.g., c-Src, Abl) using fluorescence polarization assays .

- Apoptosis Markers : Quantify caspase-3/7 activation via luminescence-based assays .

Advanced Research Questions

Q. What computational strategies (e.g., molecular docking, QSAR) are recommended to predict the target binding affinity of this compound analogs?

- 3D-QSAR : Develop pharmacophore models using CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .

- Molecular Docking : Simulate binding to ATP pockets of kinases (e.g., EGFR, c-Src) using AutoDock Vina. Prioritize compounds with hydrogen bonds to hinge regions (e.g., Met769 in EGFR) .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Q. How should researchers approach contradictory in vitro vs. in vivo efficacy data for quinazolin-4-amine derivatives, and what validation methods are essential?

- Pharmacokinetic Profiling : Measure oral bioavailability, plasma half-life (t₁/₂), and tissue distribution in rodent models .

- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may explain in vivo activity discrepancies .

- Orthogonal Assays : Validate cytotoxicity with clonogenic assays and compare with SRB results to rule out false positives .

Q. What methodologies enable precise determination of structure-activity relationships (SAR) for optimizing the pharmacokinetic profile of this compound?

- Substituent Scanning : Systematically vary the propoxy group (e.g., replace with morpholinyl or piperazinyl) to enhance solubility and LogP .

- Proteolytic Stability : Assess metabolic stability in liver microsomes. Introduce fluorine atoms or methyl groups to block CYP450-mediated oxidation .

- In Silico ADMET : Predict blood-brain barrier penetration and hERG inhibition using SwissADME or ADMETLab .

Q. How can researchers resolve discrepancies in reported biological activities of quinazolin-4-amine analogs across different studies?

- Dose-Response Reproducibility : Replicate experiments with standardized protocols (e.g., cell passage number, serum concentrations) .

- Target Engagement Assays : Confirm kinase inhibition via Western blotting for phosphorylated substrates (e.g., p-Src Tyr416) .

- Crystallography : Resolve X-ray structures of ligand-enzyme complexes to validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.